molecular formula C26H30N6O3S B2553546 1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-74-9

1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Numéro de catalogue: B2553546
Numéro CAS: 1111221-74-9
Poids moléculaire: 506.63
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinazoline) with multiple functional modifications. Key structural features include:

  • A sulfanyl linkage at position 1, substituted with a (3-methylphenyl)carbamoylmethyl group.
  • A 2-methylpropyl (isobutyl) substituent at position 2.
  • A 5-oxo (keto) group and an N-(propan-2-yl) carboxamide at position 6.

The triazoloquinazoline scaffold is known for its pharmacological relevance, particularly in antihistamine and anti-inflammatory applications .

Propriétés

IUPAC Name

1-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3S/c1-15(2)13-31-24(35)20-10-9-18(23(34)27-16(3)4)12-21(20)32-25(31)29-30-26(32)36-14-22(33)28-19-8-6-7-17(5)11-19/h6-12,15-16H,13-14H2,1-5H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOIVYKDKIFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative belonging to the quinazoline and triazole classes of compounds. These compounds have garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of triazoloquinazoline derivatives often involves multi-step reactions including cyclization processes. The compound can be synthesized through various methods that typically involve the reaction of substituted hydrazines with carbonyl compounds followed by thionation or alkylation steps. The general synthetic route includes:

  • Formation of Triazole Core : Reaction of hydrazine derivatives with carbonyl compounds to form the triazole structure.
  • Functionalization : Introduction of alkyl or aryl groups through alkylation or acylation methods.
  • Final Modifications : Adjustments to enhance solubility and bioactivity.

Anticancer Activity

Recent studies have indicated that quinazoline-based derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound have shown promising results against MCF-7 breast cancer cells with IC50 values ranging from 5.70 to 8.10 µM, comparable to established chemotherapeutics like Doxorubicin and Erlotinib .

The proposed mechanisms include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce G1 phase arrest in the cell cycle, preventing cancer cell proliferation .
  • Inhibition of Key Pathways : Some derivatives have been shown to inhibit essential signaling pathways involved in tumor growth, such as EGFR and VEGFR-2 .

Antimicrobial Activity

In addition to anticancer properties, triazoloquinazolines have demonstrated antimicrobial effects against a range of pathogens. Preliminary screening has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria .

Case Studies

A study conducted on various triazoloquinazoline derivatives revealed that specific modifications significantly enhanced their antibacterial efficacy. For instance, certain substitutions on the quinazoline scaffold improved interaction with bacterial DNA targets .

Table 1: Biological Activity Summary

Activity TypeTarget Cells/OrganismsIC50 Values (µM)References
AnticancerMCF-7 (breast cancer)5.70 - 8.10
AntimicrobialVarious bacteriaVariable

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Feature Target Compound Compounds
Position 4 Substituent 2-Methylpropyl Methyl or amino acid chains
Position 8 Group N-(propan-2-yl) carboxamide Ester or hydrazide groups
Synthesis Method Not specified (likely DCC/azide) DCC/azide coupling

Triazole–Pyrazole Hybrids (Evidences 2–3)

Compounds like 21tg (triazole-pyrazole hybrids) share heterocyclic cores but differ in scaffold architecture:

  • Core Heterocycles : The target compound’s triazoloquinazoline vs. triazole-pyrazole hybrids. The fused quinazoline system may offer greater planarity for π-π stacking in receptor binding compared to pyrazole-linked triazoles .
  • Functional Groups: The sulfanyl-carbamoyl side chain in the target compound is absent in triazole-pyrazoles, which instead feature nitrile or dimethylamino groups. These differences likely impact electronic properties and target selectivity.

Pyrazoline Derivatives ()

N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) are structurally distinct but share applications as bioactive intermediates:

  • Pharmacological Overlap : Both classes are explored for antihistamine activity, though pyrazolines lack the triazoloquinazoline’s fused aromatic system, which may reduce binding affinity to histamine receptors .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured?

  • Methodology :

  • Utilize diaryliodonium salt coupling strategies (e.g., GP1 protocols) to assemble the triazoloquinazoline core, followed by carbamoylation and sulfanyl group introduction .
  • Purification via silica gel column chromatography with gradient elution (e.g., cyclohexane:EtOAc 97:3) to isolate intermediates and final products .
  • Monitor reaction progress using HPLC or TLC, and confirm purity via melting point analysis or NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry, particularly for the carbamoyl and sulfanyl groups .
  • X-ray crystallography (if single crystals are obtainable) to resolve the triazoloquinazoline core’s conformation and non-covalent interactions (e.g., hydrogen bonding) .
  • FTIR to confirm functional groups (e.g., carbonyl stretching at ~1700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology :

  • Use enzyme inhibition assays (e.g., kinase or protease targets) with ATP-competitive binding protocols, given the compound’s triazole and quinazoline motifs .
  • Cytotoxicity screening in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative activity .
  • Solubility testing in DMSO/PBS mixtures to determine working concentrations .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

  • Methodology :

  • Apply DoE to test variables like reaction temperature (80–120°C), catalyst loading (e.g., Pd(OAc)2_2), and stoichiometry of diaryliodonium salts .
  • Use response surface modeling to identify optimal conditions for coupling steps, minimizing side products like dehalogenated byproducts .
  • Validate reproducibility across three independent batches .

Q. How should conflicting bioactivity data be analyzed, particularly in enzyme inhibition studies?

  • Methodology :

  • Cross-validate assays with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
  • Investigate non-covalent interactions (e.g., π-π stacking or hydrogen bonding) via molecular docking simulations to explain variability in IC50_{50} values .
  • Assess compound stability under assay conditions (e.g., oxidation of sulfanyl groups) using LC-MS .

Q. What computational strategies predict reactivity and regioselectivity in derivative synthesis?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution sites on the triazoloquinazoline core .
  • Use molecular dynamics simulations to study solvent effects on sulfanyl group reactivity during alkylation .
  • Compare predicted vs. experimental 1H^1H-NMR chemical shifts to validate computational models .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Synthesize analogs with variations at the 3-methylphenyl carbamoyl and sulfanyl positions, then screen against related enzyme isoforms .
  • Apply Free-Wilson analysis to quantify contributions of substituents to bioactivity .
  • Use cryo-EM or X-ray co-crystallography to map binding interactions in enzyme-inhibitor complexes .

Q. What strategies mitigate instability issues during storage or biological testing?

  • Methodology :

  • Test antioxidant additives (e.g., BHT) to prevent sulfanyl group oxidation .
  • Lyophilize the compound under inert atmospheres for long-term storage .
  • Monitor degradation products via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .

Notes on Evidence Utilization

  • Emphasized peer-reviewed methodologies from synthesis ( ), crystallography ( ), and reaction mechanisms ().
  • Integrated statistical modeling ( ) and computational tools ( ) for advanced experimental design.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.